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Introduction
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX), is a G-

protein coupled receptor (GPCR) that plays a pivotal, yet complex, role in host defense and

inflammation.[1][2] As a member of the formyl peptide receptor family, FPR2/ALX functions as a

pattern recognition receptor, detecting molecular patterns from both pathogens and the host

itself.[2] What makes FPR2/ALX particularly fascinating for therapeutic development is its

dualistic nature; it can be activated by a wide array of structurally diverse ligands to mediate

either potent pro-inflammatory or pro-resolving and anti-inflammatory responses.[3][4][5] This

ligand-dependent biased signaling positions the receptor as a central switch in the regulation of

the inflammatory process, from initiation to active resolution.[2][3]

This guide provides an in-depth overview of the FPR2/ALX pathway, detailing its ligands,

signaling mechanisms, physiological functions, and the experimental protocols used to

investigate them.

Ligands of the FPR2/ALX Receptor
FPR2/ALX is highly promiscuous, binding to a variety of endogenous and exogenous peptides

and lipids.[1][5] These ligands can be broadly categorized based on the functional response

they elicit.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15604578?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC4338542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9545948/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9545948/
https://www.researchgate.net/figure/FPR2-ALX-in-the-resolution-of-inflammation-Taking-the-gastrointestinal-tract-as-a-model_fig2_362035990
https://www.researchgate.net/figure/Proresolving-and-pro-inflammatory-ligands-for-the-ALX-FPR2-receptor-The-proresolving_fig2_328947159
https://www.researchgate.net/publication/236100317_Distinct_Signaling_Cascades_Elicited_by_Different_Formyl_Peptide_Receptor_2_FPR2_Agonists
https://pmc.ncbi.nlm.nih.gov/articles/PMC9545948/
https://www.researchgate.net/figure/FPR2-ALX-in-the-resolution-of-inflammation-Taking-the-gastrointestinal-tract-as-a-model_fig2_362035990
https://pmc.ncbi.nlm.nih.gov/articles/PMC4338542/
https://www.researchgate.net/publication/236100317_Distinct_Signaling_Cascades_Elicited_by_Different_Formyl_Peptide_Receptor_2_FPR2_Agonists
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pro-Resolving and Anti-Inflammatory Ligands: These molecules are key players in the active

resolution of inflammation.[6][7]

Lipoxin A4 (LXA4): An endogenous eicosanoid that was the first identified pro-resolving

ligand for the receptor, leading to the name "ALX".[1][2]

Resolvins: Specifically Resolvin D1 (RvD1) and Resolvin D3, which are specialized pro-

resolving mediators (SPMs) derived from omega-3 fatty acids.[2][4]

Annexin A1 (AnxA1): A glucocorticoid-inducible protein whose anti-inflammatory actions

are mediated in large part through FPR2/ALX.[1][8] The N-terminal peptide, Ac2-26,

mimics many of the parent protein's functions.[1][9]

Aspirin-Triggered Lipoxins (ATL): These are 15-epi-LXA4 stereoisomers generated

through COX-2 acetylation by aspirin, which also signal through FPR2/ALX to promote

resolution.[2]

Pro-Inflammatory Ligands: These ligands typically signal the presence of infection or tissue

damage, initiating an inflammatory response.

Serum Amyloid A (SAA): An acute-phase reactant protein that acts as a potent pro-

inflammatory agonist, stimulating leukocyte chemotaxis.[2][10]

N-Formylated Peptides: While FPR1 is the high-affinity receptor for many bacterial N-

formylated peptides, FPR2/ALX acts as a low-affinity receptor for peptides like fMet-Leu-

Phe (fMLF).[11] It also recognizes mitochondria-derived formyl peptides released from

damaged cells.[11]

Cathelicidin LL-37: An antimicrobial peptide that can elicit pro-inflammatory signals

through FPR2/ALX.[4]

Phenol-Soluble Modulins (PSMs): Peptide toxins from highly pathogenic Staphylococcus

aureus that are potent activators of FPR2/ALX, stimulating neutrophil pro-inflammatory

responses.[12]

Signaling Pathways of FPR2/ALX
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Activation of FPR2/ALX triggers distinct downstream signaling cascades in a ligand- and cell-

specific manner.[1][2] The receptor primarily couples to Gαi/o proteins, but its signaling

bifurcates to produce opposing physiological outcomes.[5][13]

Pro-Resolving Signaling Cascade
Pro-resolving ligands like LXA4 and AnxA1 initiate pathways that actively suppress

inflammation and promote tissue repair. Activation by these ligands can lead to the formation of

receptor homodimers.[9] A key signature of this pathway is the engagement of a p38

MAPK/MAPK-activated protein kinase/HSP27 signaling axis, which culminates in the

production of the anti-inflammatory cytokine IL-10.[9] Furthermore, these agonists stimulate β-

arrestin 2 recruitment and can lead to receptor internalization, a process critical for inhibiting

NF-κB activity and promoting the phagocytosis of apoptotic cells (efferocytosis).[1][13]

Pro-Inflammatory Signaling Cascade
In contrast, pro-inflammatory ligands such as SAA trigger pathways associated with classic

chemoattractant receptors. This involves Gαi-mediated activation of Phospholipase C (PLC),

leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This

cascade results in a transient increase in intracellular calcium [Ca2+]i and the activation of

Protein Kinase C (PKC) isoforms, which in turn activates the ERK/MAPK pathway, promoting

leukocyte chemotaxis, adhesion, and degranulation.[5][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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